molecular formula C17H18O4 B3087245 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid CAS No. 1171923-46-8

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid

Cat. No.: B3087245
CAS No.: 1171923-46-8
M. Wt: 286.32 g/mol
InChI Key: JDLRXMYUOOAKCD-UHFFFAOYSA-N
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Description

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid (C₁₇H₁₈O₄, MW 286.33 g/mol) is a substituted benzoic acid derivative featuring a methoxy group at position 2, a 2-methylbenzyloxymethyl substituent at position 6, and a carboxylic acid functional group. This compound (CAS: 1171923-46-8) is structurally characterized by its ortho-substituted aromatic ring, which introduces steric and electronic effects that influence its physicochemical properties and reactivity . Its synthesis typically involves multi-step protocols, including protective group strategies and oxidation steps, as inferred from analogous benzoic acid syntheses .

Properties

IUPAC Name

2-methoxy-6-[(2-methylphenyl)methoxymethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12-6-3-4-7-13(12)10-21-11-14-8-5-9-15(20-2)16(14)17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLRXMYUOOAKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2=C(C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197574
Record name 2-Methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171923-46-8
Record name 2-Methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171923-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-[[(2-methylphenyl)methoxy]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the protection of the hydroxyl group, followed by the introduction of the benzyloxymethyl group through a nucleophilic substitution reaction. The final step usually involves the introduction of the carboxylic acid group through oxidation reactions. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and benzyloxymethyl groups can enhance its binding affinity to these targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Properties Reference
2-Methoxy-6-(2-methyl-benzyloxymethyl)-BA 2-OCH₃; 6-(2-Me-benzyloxymethyl) C₁₇H₁₈O₄ 286.33 High steric hindrance; lipophilic
2-Methoxy-6-(4-methoxyphenyl)-BA (3ba) 2-OCH₃; 6-(4-OCH₃-phenyl) C₁₅H₁₄O₄ 258.27 Enhanced electron density; polar
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-BA 6-OCH₃; 2-(2,4-Cl₂-benzyloxymethyl) C₁₆H₁₄Cl₂O₄ 341.19 Electrophilic Cl substituents; acidic
2-Methoxy-6-(trifluoromethyl)-BA 2-OCH₃; 6-CF₃ C₉H₇F₃O₃ 220.15 High electronegativity; m.p. 131–134°C
2-Benzyloxy-4-methoxy-6-methyl-BA (5) 4-OCH₃; 2-OBn; 6-Me C₁₆H₁₆O₄ 272.29 Crystalline solid; synthetic versatility

Key Observations:

  • Steric Effects : The 2-methylbenzyloxymethyl group in the target compound introduces greater steric hindrance compared to simpler substituents like 4-methoxyphenyl (3ba) or trifluoromethyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase acidity (lower pKa), while electron-donating groups (e.g., -OCH₃ in ) enhance resonance stabilization.
  • Solubility : Lipophilic substituents (e.g., benzyloxymethyl) reduce aqueous solubility compared to polar derivatives like 3ba .

Key Observations:

  • Biosensor Recognition : Substituent position (ortho vs. para/meta) critically affects biosensor binding. For example, ortho-substituted derivatives like the target compound may exhibit weaker binding to yeast-based biosensors compared to para-substituted analogs (e.g., pHBA) due to steric constraints .
  • Metal Chelation : Bulky substituents in the target compound may hinder coordination with lanthanides, unlike smaller analogs (e.g., 2-benzyloxy-4-methoxy-6-methyl-BA), which form stable complexes .

Crystallographic and Spectroscopic Data

  • Crystal Packing : The target compound’s ethyl ester derivative (CAS: 1171923-49-1) exhibits hydrogen-bonded networks similar to 2-(2-ethoxy-2-oxoacetamido)-BA, where O–H···O and C–H···O interactions dominate .
  • Thermal Stability : Trifluoromethyl derivatives (e.g., ) show higher thermal stability (m.p. >130°C) compared to benzyloxymethyl-substituted analogs, likely due to stronger intermolecular forces.

Biological Activity

2-Methoxy-6-(2-methyl-benzyloxymethyl)-benzoic acid is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a methoxy group and a benzyloxymethyl group, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different cell lines, and potential therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18O4
  • Molecular Weight : 274.31 g/mol
  • CAS Number : 1171923-87-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways. Further studies are needed to elucidate the exact mechanisms involved.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HeLa cells, a cervical cancer cell line.

Cell LineIC50 Value (µg/mL)Reference
HeLa16.25 ± 1.96
L929>100

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower IC50 value for HeLa cells suggests that this compound may be more effective against cervical cancer compared to other cell types.

Cytotoxicity

Cytotoxicity assays reveal that while the compound exhibits selective toxicity towards cancer cells, it may have limited effects on normal cells. This selectivity is crucial for developing therapeutic agents that minimize damage to healthy tissues.

Case Studies and Research Findings

  • Study on HeLa Cells :
    • Objective : To evaluate the antiproliferative effects of this compound.
    • Methodology : MTT assays were employed to assess cell viability after treatment with various concentrations of the compound.
    • Results : The compound demonstrated significant inhibition of HeLa cell proliferation with an IC50 value of 16.25 µg/mL, indicating its potential as an anticancer agent .
  • Comparative Analysis with Other Compounds :
    • In a comparative study involving similar benzoic acid derivatives, this compound exhibited superior antiproliferative activity against tumor cells compared to structurally related compounds .

Applications in Medicine

Given its biological activity, this compound holds potential for development as an anticancer therapeutic agent. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further research in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.